molecular formula C11H16N2O5 B1328583 Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate CAS No. 941294-50-4

Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate

Cat. No. B1328583
M. Wt: 256.25 g/mol
InChI Key: KKWALHUVCIYBSO-UHFFFAOYSA-N
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Description

Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate is a chemical compound with a molecular formula of C11H16N2O5 . It is a derivative of oxazole with a carboxylate ester and an amino group protected by a tert-butoxycarbonyl (BOC) group . It is used as a pharmaceutical and organic intermediate .


Synthesis Analysis

The synthesis of Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate can be achieved from 2-AMINO-OXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER and Di-tert-butyl dicarbonate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate is represented by the InChI Code: 1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) . The molecular weight is 256.26 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate include a molecular weight of 256.26 , and a density of 1.226±0.06 g/cm3 . The storage temperature is recommended to be refrigerated .

Scientific Research Applications

Enantioselective Synthesis

Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate is used in the enantioselective synthesis of complex molecules. For example, Magata et al. (2017) demonstrated its use in synthesizing methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate with high optical purity through Pd-catalyzed amide coupling and oxazole formation (Magata et al., 2017).

Palladium-Catalyzed (Hetero)Arylation

Verrier et al. (2008) reported a method for 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles synthesis via palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate (Verrier et al., 2008).

Isoxazole-Oxazole Conversion

Doleschall and Seres (1988) achieved the base-catalyzed transformation of isoxazole to oxazole, using ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate (Doleschall & Seres, 1988).

Synthesis of Substituted Oxazoles

Hodgetts and Kershaw (2002) utilized ethyl 2-chlorooxazole-4-carboxylate, a derivative, for synthesizing various substituted oxazoles through regiocontrolled halogenation and palladium-catalyzed coupling reactions (Hodgetts & Kershaw, 2002).

Efficient Synthesis under Solvent-Free Conditions

Yavari et al. (2008) described an efficient synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates under solvent-free conditions (Yavari et al., 2008).

Crystal Structure Analysis

Kennedy et al. (2001) studied the crystal structure of ethyl 2-amino­oxazole-5-carboxyl­ate, providing insights into its molecular interactions and structural properties (Kennedy et al., 2001).

Safety And Hazards

The safety information for Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate recommends that in case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWALHUVCIYBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(O1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650020
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate

CAS RN

941294-50-4
Record name Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-5-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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